molecular formula C19H24N4O4S B5642439 1-[(dimethylamino)sulfonyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide

1-[(dimethylamino)sulfonyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide

Cat. No. B5642439
M. Wt: 404.5 g/mol
InChI Key: XDDRNDHTRUHVOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydro-pyridine-5-carboxylic acid diethylamides, which share structural similarities with the compound of interest, involves sodium borohydride reduction of corresponding sulfonylimino intermediates in ethanol (Gangapuram & Redda, 2006). Another example includes the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine through coupling and substitution reactions (Khalid et al., 2013).

Molecular Structure Analysis

Molecular and crystal structure analyses often involve spectroscopic techniques and X-ray diffraction studies. For example, the molecular structure of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol] was elucidated using these methods, revealing a chair conformation for the piperidine ring and distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives exhibit various chemical behaviors depending on their functional groups. Reactions include coupling, reduction, and substitution. Their chemical properties can be tailored by modifying these groups, affecting their reactivity and interactions with biological targets. For instance, the modification of piperidine derivatives has been explored for enhancing anti-acetylcholinesterase activity, highlighting the impact of structural changes on chemical behavior (Sugimoto et al., 1990).

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-22(2)28(25,26)23-12-10-15(11-13-23)19(24)21-16-8-9-18(20-14-16)27-17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDRNDHTRUHVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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